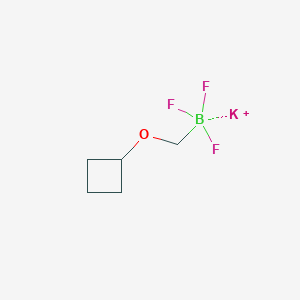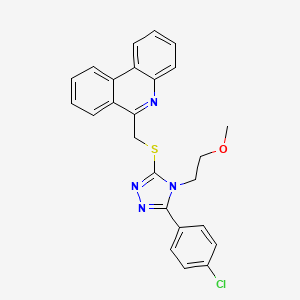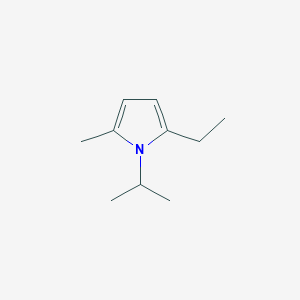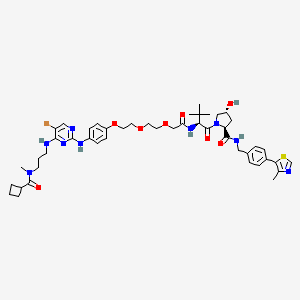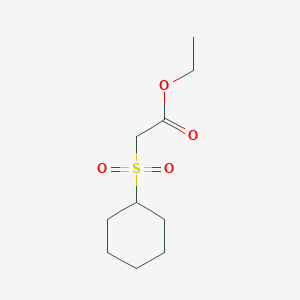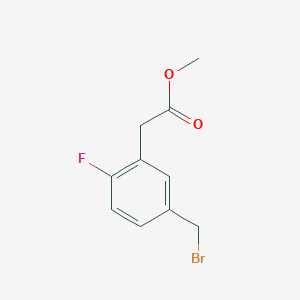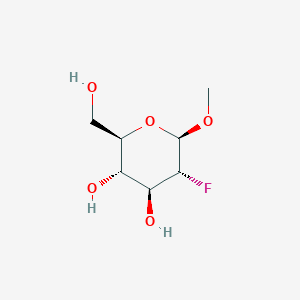
Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside is a fluorinated sugar derivative. This compound is of significant interest due to its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a fluorine atom in place of a hydroxyl group at the second carbon position of the glucose molecule imparts distinct chemical and biological characteristics to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside typically involves nucleophilic displacement reactions. One common method includes the reaction of methyl 4,6-O-benzylidene-2-O-(trifluoromethanesulfonyl)-β-D-glucopyranoside with tetraalkylammonium fluorides in acetonitrile. This reaction proceeds smoothly with inversion of configuration at the second carbon, yielding the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar nucleophilic displacement reactions. The use of protective groups and selective deprotection steps ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Tetraalkylammonium fluorides in acetonitrile are commonly used for nucleophilic displacement reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted glucopyranosides, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including oligosaccharides.
Biology: Employed in studies of glucose transport and metabolism due to its structural similarity to glucose.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside involves its interaction with glucose transporters and metabolic pathways. The fluorine atom at the second carbon position alters the compound’s interaction with enzymes and transporters, affecting its uptake and metabolism. This unique property makes it a valuable tool for studying glucose transport and metabolism in various biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Deoxy-2-fluoro-D-glucose: Another fluorinated glucose derivative used in PET imaging.
Methyl 2-deoxy-2-phthalimido-b-D-glucopyranoside: A structurally similar compound with different functional groups.
Uniqueness
Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside is unique due to its specific substitution pattern and the presence of a fluorine atom at the second carbon position. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H13FO5 |
|---|---|
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-5-fluoro-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H13FO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5-,6-,7-/m1/s1 |
Clave InChI |
CRIUOMMBWCCBCQ-NYMZXIIRSA-N |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)F |
SMILES canónico |
COC1C(C(C(C(O1)CO)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B12857919.png)
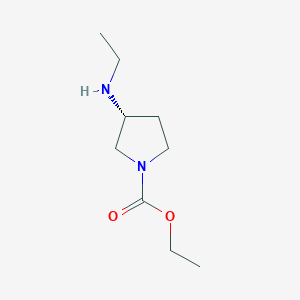
![2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12857937.png)
